4-bromo-2,3-dihydro-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2,3-dihydro-1-benzothiophene is an organosulfur compound that belongs to the class of benzothiophenes It is characterized by a bromine atom attached to the fourth position of the benzothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-bromo-2,3-dihydro-1-benzothiophene involves the bromination of 2,3-dihydro-1-benzothiophene. The reaction typically uses bromine as the brominating agent and acetic acid as the solvent. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2,3-dihydro-1-benzothiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,3-dihydro-1-benzothiophene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include 2,3-dihydro-1-benzothiophene.
Wissenschaftliche Forschungsanwendungen
4-bromo-2,3-dihydro-1-benzothiophene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical studies to understand the interactions of sulfur-containing heterocycles with biological systems.
Wirkmechanismus
The mechanism of action of 4-bromo-2,3-dihydro-1-benzothiophene involves its interaction with molecular targets through its bromine and sulfur atoms. These interactions can lead to the modulation of biological pathways, making it a valuable compound in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1-benzothiophene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-chloro-2,3-dihydro-1-benzothiophene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-fluoro-2,3-dihydro-1-benzothiophene: Contains a fluorine atom, which affects its electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
2719549-39-8 |
---|---|
Molekularformel |
C8H7BrS |
Molekulargewicht |
215.11 g/mol |
IUPAC-Name |
4-bromo-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C8H7BrS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2 |
InChI-Schlüssel |
SBKJXYSBIMIWNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=C1C(=CC=C2)Br |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.